molecular formula C21H19ClN2OS2 B2764073 4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide CAS No. 922989-51-3

4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide

Cat. No.: B2764073
CAS No.: 922989-51-3
M. Wt: 414.97
InChI Key: SFZNRFCARVPZFL-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C21H19ClN2OS2 and its molecular weight is 414.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of complex thiazole and thiadiazole derivatives often involves reactions such as Hantzsch and Schiff’s reaction, indicating a broad interest in these compounds for their versatile applications. For example, compounds with a similar structural motif to the requested chemical have been synthesized and characterized using various analytical techniques, demonstrating significant antimicrobial activities and potential as cytotoxic agents against cancer cells (N. Chidananda et al., 2014).

Antimicrobial Activity

Studies focusing on the antimicrobial evaluation of thiazole derivatives reveal that these compounds exhibit moderate to significant antibacterial and antifungal activities. For instance, 2-amino-4-(4-chloro phenyl)-1,3-thiazole derivatives have shown notable antimicrobial effects against various bacterial and fungal strains, suggesting the potential utility of such compounds in developing new antimicrobial agents (Ammar Kubba et al., 2018).

Corrosion Inhibition

The application of thiazole derivatives as corrosion inhibitors for metals in acidic media has been explored, demonstrating their effectiveness in protecting materials from corrosion. Such studies not only highlight the chemical versatility of thiazole compounds but also their potential industrial applications (V. Saraswat & M. Yadav, 2020).

Potential Therapeutic Applications

Research into novel indole-based hybrid oxadiazole scaffolds incorporating thiazole derivatives has identified compounds with potent inhibitory effects against specific enzymes, suggesting their utility in drug design and therapeutic applications. Such compounds have been evaluated for their in vitro inhibitory potential, highlighting their relevance in developing treatments for various diseases (M. Nazir et al., 2018).

Mechanism of Action

Target of Action

The primary targets of the compound “4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide” are currently unknown. The compound contains a 4-chlorophenyl group and a dihydronaphtho[1,2-d]thiazol-2-yl group , which are common in many bioactive molecules.

Biochemical Pathways

Without specific experimental data, it’s challenging to predict the exact biochemical pathways this compound might affect. Compounds containing similar structural motifs have been found to exhibit versatile biological activities , suggesting that this compound might also interact with multiple biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structural motifs have been found to exhibit antitumor , cytotoxic , and antiviral activities , suggesting that this compound might also have similar effects.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2OS2/c22-15-8-10-16(11-9-15)26-13-3-6-19(25)23-21-24-20-17-5-2-1-4-14(17)7-12-18(20)27-21/h1-2,4-5,8-11H,3,6-7,12-13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZNRFCARVPZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCCSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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